4-Bromophenyl (4-nitrophenoxy)acetate
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Overview
Description
4-Bromophenyl (4-nitrophenoxy)acetate is an organic compound that features a bromine atom and a nitro group attached to a phenyl ring, connected through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-bromophenol with 4-nitrophenoxyacetic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process generally involves refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 4-Bromophenyl (4-aminophenoxy)acetate.
Ester hydrolysis: 4-Bromophenol and 4-nitrophenoxyacetic acid.
Scientific Research Applications
4-Bromophenyl (4-nitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromophenyl (4-nitrophenoxy)acetate depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play crucial roles in binding interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-Nitrophenyl acetate: An ester of 4-nitrophenol and acetic acid.
Uniqueness
4-Bromophenyl (4-nitrophenoxy)acetate is unique due to the presence of both bromine and nitro groups, which can impart distinct reactivity and properties compared to other similar compounds
Properties
Molecular Formula |
C14H10BrNO5 |
---|---|
Molecular Weight |
352.14 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C14H10BrNO5/c15-10-1-5-13(6-2-10)21-14(17)9-20-12-7-3-11(4-8-12)16(18)19/h1-8H,9H2 |
InChI Key |
PJUDLWJKAXTLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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